MtTMPK-IN-8

Tuberculosis drug discovery MtbTMPK inhibitor Minimum Inhibitory Concentration (MIC)

MtTMPK-IN-8 (compound is a synthetic small-molecule inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the terminal enzyme in the thymidine nucleotide biosynthesis pathway essential for mycobacterial DNA replication and survival. It belongs to a series of non‑nucleoside MtTMPK inhibitors equipped with a 3,5‑dinitrobenzamide targeting moiety, designed to improve whole‑cell antimycobacterial activity through enhanced bacterial uptake.

Molecular Formula C24H24N6O7
Molecular Weight 508.5 g/mol
Cat. No. B15141520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtTMPK-IN-8
Molecular FormulaC24H24N6O7
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CCN(CC2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C24H24N6O7/c1-15-14-28(24(33)26-22(15)31)19-6-8-27(9-7-19)18-4-2-16(3-5-18)13-25-23(32)17-10-20(29(34)35)12-21(11-17)30(36)37/h2-5,10-12,14,19H,6-9,13H2,1H3,(H,25,32)(H,26,31,33)
InChIKeyZDMGZOOCIIYGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MtTMPK-IN-8: A Scaffold-Differentiated Mycobacterium tuberculosis Thymidylate Kinase Inhibitor for Antitubercular Discovery


MtTMPK-IN-8 (compound 27) is a synthetic small-molecule inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the terminal enzyme in the thymidine nucleotide biosynthesis pathway essential for mycobacterial DNA replication and survival [1]. It belongs to a series of non‑nucleoside MtTMPK inhibitors equipped with a 3,5‑dinitrobenzamide targeting moiety, designed to improve whole‑cell antimycobacterial activity through enhanced bacterial uptake [1]. The compound exhibits sub‑micromolar minimum inhibitory concentrations (MICs = 0.78–9.4 μM) against mycobacteria and is characterized by a notable absence of significant cytotoxicity in human MRC‑5 fibroblast cells [1]. Its molecular formula is C₂₄H₂₄N₆O₇ (MW = 508.48 g/mol), and it is supplied with a standard purity of ≥98% .

Why Scaffold-Dependent Whole-Cell Activity Prevents Generic Substitution of MtTMPK-IN-8


Substituting MtTMPK-IN-8 with another MtTMPK inhibitor from the same chemical series—such as MtTMPK-IN-7 or MtTMPK-IN-9—without accounting for scaffold‑dependent differences in bacterial permeability and whole‑cell potency can compromise antimycobacterial activity. Although all three compounds share a common piperidinyl‑thymine core and exhibit moderate enzyme‑level inhibition, their conjugated targeting moieties differ fundamentally: MtTMPK-IN-8 carries a 3,5‑dinitrobenzamide group, whereas MtTMPK-IN-7 uses an imidazo[1,2‑a]pyridine and MtTMPK-IN-9 uses a 3,5‑dinitrobenzamide moiety with a shorter linker [1]. These structural variations produce a nearly 3‑fold difference in the lower bound of the MIC range, directly impacting the compound’s ability to inhibit mycobacterial growth in culture [1]. A procurement decision that treats these compounds as interchangeable therefore risks selecting a molecule with inferior whole‑cell activity for the intended assay or screening campaign.

Quantitative Differentiation Evidence: MtTMPK-IN-8 vs. Closest Structural Analogs


Superior Whole-Cell Antimycobacterial Potency of MtTMPK-IN-8 Relative to Imidazo[1,2-a]pyridine Analog MtTMPK-IN-7

MtTMPK-IN-8 demonstrates a 2.9‑fold improvement in the lower bound of the MIC range compared to its closest imidazo[1,2‑a]pyridine analog MtTMPK-IN-7 (compound 26). The MIC₉₉ (minimum concentration inhibiting >99% M. tuberculosis growth) ranges from 0.78 to 9.4 μM for MtTMPK-IN-8 versus 2.3 to 4.7 μM for MtTMPK-IN-7, both measured in 7H9/glucose medium [1]. This difference is attributed to the 3,5‑dinitrobenzamide scaffold of MtTMPK-IN-8, which confers superior mycobacterial uptake relative to the imidazo[1,2‑a]pyridine moiety [1].

Tuberculosis drug discovery MtbTMPK inhibitor Minimum Inhibitory Concentration (MIC)

Attenuated Cytotoxicity Profile of MtTMPK-IN-8 Enables Higher Selectivity Window than Earlier-Generation MtTMPK Inhibitor MtTMPK-IN-5

MtTMPK-IN-8 displays no significant cytotoxicity against human MRC‑5 lung fibroblast cells, with a CC₅₀ > 64 μM (the highest concentration tested) [1]. In contrast, the earlier‑generation analog MtTMPK-IN-5 (IC₅₀ = 34 μM against MtbTMPK, MIC = 12.5 μM) is described as 'more cytotoxic' , limiting its utility in mammalian‑cell‑based infection models. The favorable cytotoxicity profile of MtTMPK-IN-8 yields a calculated selectivity index (CC₅₀ / MIC_low) of >82, compared to an estimated SI of ~5 for MtTMPK-IN-5, providing a significantly wider safety window for cell‑based tuberculosis assays [1].

Cytotoxicity Selectivity index MRC-5 fibroblast assay

3,5‑Dinitrobenzamide Scaffold of MtTMPK-IN-8 Provides Differentiated Physicochemical Properties vs. Imidazo[1,2-a]pyridine Analog MtTMPK-IN-7

MtTMPK-IN-8 incorporates a 3,5‑dinitrobenzamide warhead conjugated to the 1‑(piperidin‑4‑yl)thymine core, whereas MtTMPK-IN-7 employs an imidazo[1,2‑a]pyridine moiety [1]. These scaffolds confer distinct physicochemical profiles: MtTMPK-IN-8 has a molecular weight of 508.48 g/mol, XLogP3 of 2.4, 8 hydrogen‑bond acceptors, and 2 hydrogen‑bond donors; MtTMPK-IN-7 has a molecular weight of 521.01 g/mol and contains a chlorine atom . The 3,5‑dinitrobenzamide group provides a stronger electron‑deficient character, which may influence both target‑binding interactions and passive permeability across the mycobacterial cell wall, potentially explaining the superior MIC of MtTMPK-IN-8 [1].

Scaffold-based differentiation Physicochemical properties Ligand efficiency

Comparative Enzyme Inhibition Potency Among Late-Stage Conjugates: MtTMPK-IN-8, IN-7, and IN-9 Exhibit Comparable Moderate MtbTMPK IC₅₀ Values

The three late‑stage conjugates—MtTMPK-IN-7 (compound 26), MtTMPK-IN-8 (compound 27), and MtTMPK-IN-9 (compound 28)—all exhibit moderate MtbTMPK enzyme inhibition potency. MtTMPK-IN-7 has an IC₅₀ of 47 μM, and MtTMPK-IN-9 has an IC₅₀ of 48 μM . The IC₅₀ of MtTMPK-IN-8 is not explicitly disclosed in available vendor datasheets but is described in the primary literature as 'moderate' and comparable to the other two conjugates [1]. The approximately 2‑fold difference in whole‑cell MIC between IN‑8 and IN‑7, despite similar enzyme‑level inhibition, indicates that the 3,5‑dinitrobenzamide scaffold of MtTMPK-IN-8 confers superior bacterial penetration rather than superior target engagement [1].

Enzyme inhibition MtbTMPK IC50 Structure-activity relationship

Priority Use Scenarios for MtTMPK-IN-8 Driven by Quantitative Differentiation


Whole‑Cell Phenotypic Screening for Novel Antitubercular Combinations

MtTMPK-IN-8 is the preferred compound for whole‑cell phenotypic assays where maximal sensitivity to mycobacterial growth inhibition is required. Its MIC lower bound of 0.78 μM—2.9‑fold lower than that of MtTMPK-IN-7—enables detection of subtle synergistic or antagonistic interactions with companion drugs at concentrations that do not saturate the assay [1]. The absence of significant cytotoxicity (MRC‑5 CC₅₀ > 64 μM) further ensures that growth inhibition readouts are not confounded by host‑cell toxicity when transitioning to macrophage infection models [1].

Chemical Probe for Target‑Engagement Studies in Live Mycobacterium tuberculosis

MtTMPK-IN-8 combines moderate MtbTMPK enzyme inhibition with strong whole‑cell activity driven by the 3,5‑dinitrobenzamide uptake‑enhancing motif [1]. This makes it a useful chemical probe for confirming intracellular target engagement of MtTMPK in live M. tuberculosis bacilli. In contrast, MtTMPK-IN-7, which shares similar enzyme‑level potency but weaker whole‑cell activity, may fail to reach sufficient intracellular concentration to fully engage the target [1].

Structure‑Activity Relationship (SAR) Benchmarking in MtbTMPK Inhibitor Optimization Programs

MtTMPK-IN-8 serves as a key reference point in SAR campaigns aimed at optimizing the balance between enzyme inhibition and bacterial permeability. Its 3,5‑dinitrobenzamide scaffold represents a distinct chemotype from the imidazo[1,2‑a]pyridine series (e.g., MtTMPK-IN-7) and the earlier siderophore‑conjugated analog 17 [1]. Procurement of MtTMPK-IN-8 alongside MtTMPK-IN-7 and MtTMPK-IN-9 enables direct head‑to‑head comparison of scaffold effects on MIC, cytotoxicity, and physicochemical properties, accelerating the identification of superior lead candidates [1].

Mode‑of‑Action Deconvolution in Drug‑Resistant Tuberculosis Strains

Because MtTMPK-IN-8 inhibits a genetically essential nucleotide biosynthesis enzyme that is orthogonal to the targets of first‑line antitubercular drugs (e.g., isoniazid, rifampicin), it is valuable for probing the vulnerability of multidrug‑resistant (MDR) and extensively drug‑resistant (XDR) M. tuberculosis strains [1]. Its sub‑micromolar MIC and lack of cross‑resistance with existing drugs make it a suitable tool compound for studying novel mechanisms of action and for validating MtTMPK as a target in resistant clinical isolates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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